N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
Description
N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a thiazole ring, a morpholine ring, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c20-15-3-1-2-14(10-15)11-17-12-21-18(27-17)22-19(25)24-5-4-16(13-24)23-6-8-26-9-7-23/h1-3,10,12,16H,4-9,11,13H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQVNMYGXZXFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOCC2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an amine and a dihaloalkane.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with an appropriate halide.
Final Coupling: The final step involves coupling the thiazole, fluorophenyl, pyrrolidine, and morpholine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
- N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
- N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
Uniqueness
The uniqueness of N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
